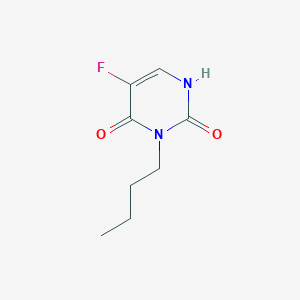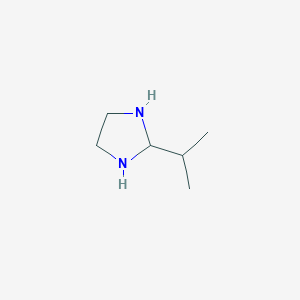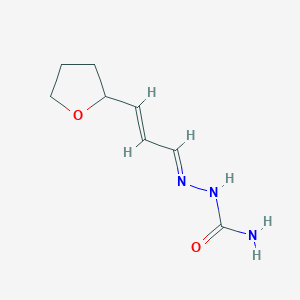
2-Acetyl-5-oxopyrazolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-5-oxopyrazolidine-3-carboxylic acid is a heterocyclic compound with a pyrazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-5-oxopyrazolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with various amines. The reaction is carried out by heating the reactants without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) . The resulting compounds are isolated in good yields and are typically white or cream-tinted crystalline solids that are soluble in organic solvents such as ethanol and acetonitrile (MeCN) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including the optimization of reaction conditions, purification methods, and yield improvements.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-oxopyrazolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may be carried out in acidic or basic conditions, while reduction reactions typically require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Acetyl-5-oxopyrazolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-acetyl-5-oxopyrazolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a GABA-receptor antagonist, it may inhibit the binding of gamma-aminobutyric acid (GABA) to its receptor, thereby modulating neurotransmission and exerting its pharmacological effects . Similarly, as a histamine-N-methyl transferase inhibitor, it may inhibit the methylation of histamine, thereby affecting histamine signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Oxopyrrolidine-3-carboxylic acid: This compound has a similar ring structure but lacks the acetyl group at the 2-position.
Indole-3-acetic acid: This compound has a different ring structure but shares some similar biological activities, such as its role as a plant hormone.
Uniqueness
2-Acetyl-5-oxopyrazolidine-3-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and biological activities
Properties
CAS No. |
64154-83-2 |
|---|---|
Molecular Formula |
C6H8N2O4 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
2-acetyl-5-oxopyrazolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O4/c1-3(9)8-4(6(11)12)2-5(10)7-8/h4H,2H2,1H3,(H,7,10)(H,11,12) |
InChI Key |
GACCTAIHWWQLTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=O)N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide](/img/structure/B12919035.png)




